Alogliptin(1+) -

Alogliptin(1+)

Catalog Number: EVT-1597431
CAS Number:
Molecular Formula: C18H22N5O2+
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alogliptin(1+) is an organic cation obtained by protonation of the primary amino function of alogliptin. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of an alogliptin.
Overview

Alogliptin is a pharmaceutical compound classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily used in the management of type 2 diabetes mellitus. It was developed by Takeda Pharmaceutical Company and is known for its ability to enhance insulin secretion and decrease glucagon levels in a glucose-dependent manner. The compound's structure is designed to interact effectively with the DPP-4 enzyme, providing a potent and selective inhibition profile.

Source

Alogliptin was discovered through medicinal chemistry efforts aimed at developing improved DPP-4 inhibitors. The initial research focused on quinazolinone-based compounds, which were found to have short metabolic half-lives. The successful modification involved replacing the quinazolinone moiety with a pyrimidinedione structure, leading to enhanced metabolic stability and efficacy .

Classification

Alogliptin belongs to the class of DPP-4 inhibitors, which are utilized in the treatment of type 2 diabetes. This class includes other compounds such as sitagliptin and saxagliptin, but alogliptin is noted for its selectivity and minimal side effects related to enzyme inhibition .

Synthesis Analysis

The synthesis of alogliptin involves several key steps that utilize various chemical reactions:

  1. Initial Reaction: The synthesis begins with the reaction of 6-chlorouracil with α-bromo-o-tolunitrile in the presence of strong bases like sodium hydride. This forms an intermediate compound that is crucial for subsequent steps .
  2. Formation of Aminopiperidine: The intermediate compound is then reacted with (R)-3-aminopiperidine dihydrochloride in a solvent mixture of isopropanol and water, yielding alogliptin hydrochloride .
  3. Salt Formation: The hydrochloride salt can be converted into its benzoate form by reacting it with benzoic acid in the presence of potassium carbonate, which facilitates the formation of alogliptin benzoate, a more stable salt form suitable for pharmaceutical use .

Technical Details

The synthesis employs environmentally friendly conditions and aims for high purity and yield. Techniques such as crystallization, filtration, and drying are integral to isolating the final product .

Molecular Structure Analysis

Alogliptin has a complex molecular structure characterized by its unique arrangement of atoms that facilitate its biological activity:

  • Molecular Formula: C17H21ClN4O2
  • Molecular Weight: Approximately 348.83 g/mol
  • Structural Features: The structure includes a pyrimidinedione ring system fused with a piperidine moiety, which is critical for its interaction with the DPP-4 enzyme.

Data

The three-dimensional conformation of alogliptin allows for optimal binding to the active site of DPP-4, enhancing its pharmacological effectiveness against type 2 diabetes .

Chemical Reactions Analysis

Alogliptin undergoes various chemical reactions during its synthesis:

  1. Halogenation: The introduction of chlorine into the structure occurs through halogenating agents such as phosphorus oxychloride, which modifies the starting materials to facilitate further reactions .
  2. Cyclization: Key cyclization steps are involved in forming the piperidine ring from intermediates, which are crucial for developing the final active compound .
  3. Crystallization: After synthesis, alogliptin is purified through crystallization processes that ensure high purity levels suitable for pharmaceutical applications .

Technical Details

The reactions are typically carried out under controlled conditions to optimize yield and minimize by-products.

Mechanism of Action

Alogliptin functions primarily by inhibiting the DPP-4 enzyme, which is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). By preventing this degradation, alogliptin increases GLP-1 levels, leading to:

  • Enhanced Insulin Secretion: In response to elevated blood glucose levels.
  • Reduced Glucagon Secretion: This decreases hepatic glucose production.

Data

The selectivity of alogliptin towards DPP-4 over related enzymes such as DPP-8 and DPP-9 is significant, providing therapeutic advantages without adverse effects commonly associated with broader inhibition profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Alogliptin exhibits stability under various pH conditions but may degrade under extreme conditions.
  • Melting Point: Typically ranges between 140°C to 150°C.

Relevant Data or Analyses

High-performance liquid chromatography (HPLC) methods have been developed for analyzing alogliptin purity and detecting impurities in formulations .

Applications

Alogliptin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its applications include:

  • Monotherapy or Combination Therapy: Often prescribed alongside other antidiabetic medications to enhance glycemic control.
  • Research Applications: Investigated for potential roles beyond diabetes management due to its unique mechanism involving incretin pathways.
Mechanistic Enzymology of Alogliptin(1+)-DPP-4 Interaction

Catalytic Mechanism of Dipeptidyl Peptidase-4 (DPP-4) Substrate Recognition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease exopeptidase that cleaves X-proline dipeptides from the N-terminus of incretin hormones like GLP-1 and GIP. Its catalytic mechanism relies on a conserved Ser630-Asp708-His740 triad that hydrolyzes peptide bonds after position 2. Substrate recognition depends critically on:

  • Electrostatic steering via Glu205/Glu206 residues that anchor the substrate's N-terminal amine group
  • Hydrophobic S1 pocket formed by Tyr662, Tyr666, and Val711, accommodating proline residues
  • Oxyanion hole stabilization by Tyr631 backbone amides for tetrahedral intermediate formation [1] [8]

DPP-4's catalytic efficiency (kcat/KM ≈ 106 M−1s−1 for GLP-1) enables rapid incretin degradation within minutes. Structural analyses reveal the enzyme's β-propeller domain positions substrates optimally for catalysis through dynamic conformational changes, while the hydrolase domain executes cleavage via nucleophilic attack by Ser630 [4] [6].

Structural Basis of Alogliptin(1+)-Induced Allosteric Modulation in DPP-4 Active Sites

Alogliptin(1+) (C18H21N5O2+) binds DPP-4 with high-affinity (Kd = 0.8 nM) through non-covalent interactions that induce allosteric rearrangements. X-ray crystallography (PDB: 3G0B) demonstrates:

Table 1: Key Binding Interactions of Alogliptin(1+) in DPP-4 Active Site

Alogliptin(1+) MoietyDPP-4 ResidueInteraction TypeDistance (Å)
Cyanobenzyl groupTyr662π-π Stacking3.8
AminopiperidineGlu205/Glu206Salt bridge2.7
Uracil ringTyr547π-π Stacking4.2
Methyl groupVal656Hydrophobic3.9 [8]

Notably, alogliptin(1+) binding triggers conformational shifts in the catalytic loop:

  • Ser630 side chain rotation away from the catalytic position (≈120° torsion angle change)
  • Tyr631 backbone displacement disrupting oxyanion hole geometry
  • Compression of S2 subsite by 1.8Å via Tyr666 side chain movement [8] [10]

These changes allosterically stabilize the inactive conformation without covalent modification, contrasting with covalent inhibitors like vildagliptin. Hydrogen-deuterium exchange mass spectrometry confirms reduced flexibility in residues 628-642 upon alogliptin(1+) binding, explaining its prolonged inhibition [4] [10].

Comparative Inhibition Kinetics: Alogliptin(1+) vs. Other Gliptins in Serine Protease Selectivity

Alogliptin(1+) exhibits superior selectivity among DPP-4 inhibitors due to its unique quinazolinone scaffold and non-covalent mechanism. Kinetic analyses reveal:

Table 2: Inhibition Kinetics of Gliptins Against DPP-4 and Related Proteases

InhibitorDPP-4 IC50 (nM)Selectivity Ratio (vs. DPP-8/9)Ki (nM)Inhibition Mechanism
Alogliptin(1+)6.9 ± 0.5>14,0000.8 ± 0.1Non-covalent competitive
Sitagliptin18 ± 22,8009.5 ± 0.8Non-covalent competitive
Saxagliptin13 ± 14001.3 ± 0.2Covalent reversible
Vildagliptin30 ± 36025 ± 3Covalent reversible [1] [6] [9]

Key kinetic distinctions:

  • Competitive inhibition pattern: Alogliptin(1+) increases KM without affecting Vmax (Ki = 0.8 nM)
  • Time-dependent inactivation absent: Contrasts with saxagliptin (kinact/Ki = 6,500 M−1s−1)
  • Selectivity mechanism: Avoids DPP-8/9 inhibition due to steric clash with Tyr547 and Val711 in those enzymes [4] [6]

The molecular basis for selectivity originates from alogliptin(1+)'s 3-methyluracil group, which optimally fills the S1 pocket without requiring catalytic residue modification. This enables >10,000-fold selectivity against DPP-8/DPP-9, reducing off-target effects compared to earlier gliptins [6] [9].

Properties

Product Name

Alogliptin(1+)

IUPAC Name

[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]azanium

Molecular Formula

C18H22N5O2+

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/p+1/t15-/m1/s1

InChI Key

ZSBOMTDTBDDKMP-OAHLLOKOSA-O

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)[NH3+]

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)[NH3+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.